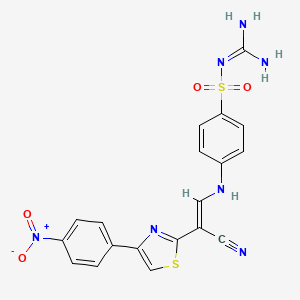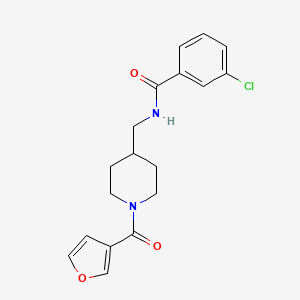![molecular formula C21H19N3O4 B3018213 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1822485-60-8](/img/structure/B3018213.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the first paper, the authors describe the synthesis of a molecule with a fluoromethoxyimino group, which shares some similarity to the fluorenylmethoxy carbonyl group in the target compound . The synthesis pathway involves starting from a simpler nitrile compound, which could be analogous to a potential starting point for synthesizing the target compound. The stereochemical structure was confirmed by X-ray crystallography, suggesting that similar analytical techniques could be employed to determine the stereochemistry of the target compound.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of compounds, as demonstrated in both papers . The second paper discusses the determination of the absolute configuration of a chiral propionic acid derivative . This technique could be applied to the target compound to elucidate its three-dimensional structure, including the stereochemistry of any chiral centers. The molecular structure analysis would be crucial for understanding the compound's reactivity and interactions with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The target compound contains an imidazole group, which is known for its participation in various chemical reactions due to its aromaticity and nitrogen atoms. Although the provided papers do not discuss the imidazole group directly, the methodologies used for modifying cephalosporin antibiotics and resolving chiral alcohols could provide insights into the types of reactions the imidazole group in the target compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are determined by its molecular structure. The papers do not provide specific data on the physical and chemical properties of the target compound, but the analytical techniques used, such as NMR in CDCl3, could be applied to study these properties . The presence of a fluorenylmethoxy carbonyl group could suggest certain solubility characteristics, while the imidazole and propanoic acid groups could imply specific acidity and potential for hydrogen bonding.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of GABA Uptake Inhibitors
A series of derivatives of 1H-imidazol-4-ylacetic acid and 3-(1H-imidazol-2-yl)propanoic acid, including compounds related to "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid," were synthesized and evaluated as mGAT3 selective GABA uptake inhibitors. The study focused on the structure-activity relationship of these compounds, leading to insights into the design of potent GABA transporter inhibitors (Kerscher-Hack et al., 2016).
Photophysics and Bioimaging Applications
A water-soluble fluorene derivative, closely related to "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid," was investigated for its linear photophysical characteristics and two-photon absorption properties. The study highlighted its potential in bioimaging, particularly for integrin targeting, due to its high selectivity and efficiency in two-photon fluorescence microscopy imaging (Morales et al., 2010).
Self-Assembled Structures from Fmoc-Modified Amino Acids
The self-assembling properties of Fmoc-modified aliphatic amino acids, including those similar to "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid," were studied under various conditions. This research provides valuable insights into the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)
